

Spectroscopic Profile of 3-Amino-2-phenylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-2-phenylpyridine

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for **3-amino-2-phenylpyridine** (also known as 2-phenylpyridin-3-amine). This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who require detailed structural information on this compound. The guide presents predicted ^1H and ^{13}C NMR data, detailed experimental protocols for data acquisition, and visualizations to aid in the understanding of the molecular structure and its spectroscopic characteristics.

Predicted ^1H NMR Data

The ^1H NMR spectrum of **3-amino-2-phenylpyridine** is predicted to exhibit distinct signals corresponding to the protons of the pyridine and phenyl rings, as well as the amine group. The chemical shifts are influenced by the electronic effects of the amino group and the aromatic systems.

Table 1: Predicted ^1H NMR Data for **3-Amino-2-phenylpyridine**

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Notes
~8.10	dd	H-6 (Pyridine)	Expected to be a doublet of doublets due to coupling with H-4 and H-5.
~7.50-7.30	m	Phenyl-H	A complex multiplet corresponding to the five protons of the phenyl ring.
~7.20	dd	H-4 (Pyridine)	A doublet of doublets arising from coupling with H-5 and H-6.
~7.10	dd	H-5 (Pyridine)	A doublet of doublets from coupling to H-4 and H-6.
~4.00	br s	-NH ₂	A broad singlet; chemical shift can be concentration-dependent and may exchange with D ₂ O.

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally verified.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for **3-amino-2-phenylpyridine** are detailed below.

Table 2: Predicted ¹³C NMR Data for **3-Amino-2-phenylpyridine**

Chemical Shift (δ , ppm)	Assignment	Notes
~155.0	C-2 (Pyridine)	Carbon bearing the phenyl group.
~145.0	C-6 (Pyridine)	
~140.0	C-1' (Phenyl)	Quaternary carbon of the phenyl ring attached to the pyridine.
~138.0	C-3 (Pyridine)	Carbon attached to the amino group.
~129.0 - 128.0	Phenyl CHs	Signals for the ortho, meta, and para carbons of the phenyl ring.
~123.0	C-5 (Pyridine)	
~120.0	C-4 (Pyridine)	

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Experimental Protocols

The following are detailed methodologies for acquiring high-quality ^1H and ^{13}C NMR spectra of **3-amino-2-phenylpyridine**.

Sample Preparation

- Dissolution: Accurately weigh approximately 5-10 mg of **3-amino-2-phenylpyridine** and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3 , or dimethyl sulfoxide-d₆, DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

- **Filtration (Optional):** If the solution contains suspended particles, filter it through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
- **Homogenization:** Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

The spectra should be recorded on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

¹H NMR Spectroscopy:

- **Pulse Sequence:** A standard single-pulse experiment.
- **Acquisition Parameters:**
 - Spectral Width: ~16 ppm
 - Number of Scans: 16-64 (depending on sample concentration)
 - Relaxation Delay: 1-2 seconds
 - Acquisition Time: ~3-4 seconds
- **Processing:** Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy:

- **Pulse Sequence:** A proton-decoupled pulse sequence (e.g., zgpg30).
- **Acquisition Parameters:**
 - Spectral Width: ~200 ppm
 - Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
 - Relaxation Delay: 2 seconds

- Processing: Process the FID with a Fourier transform, followed by phase and baseline correction. An exponential line broadening of 1-2 Hz may be applied.

Visualization

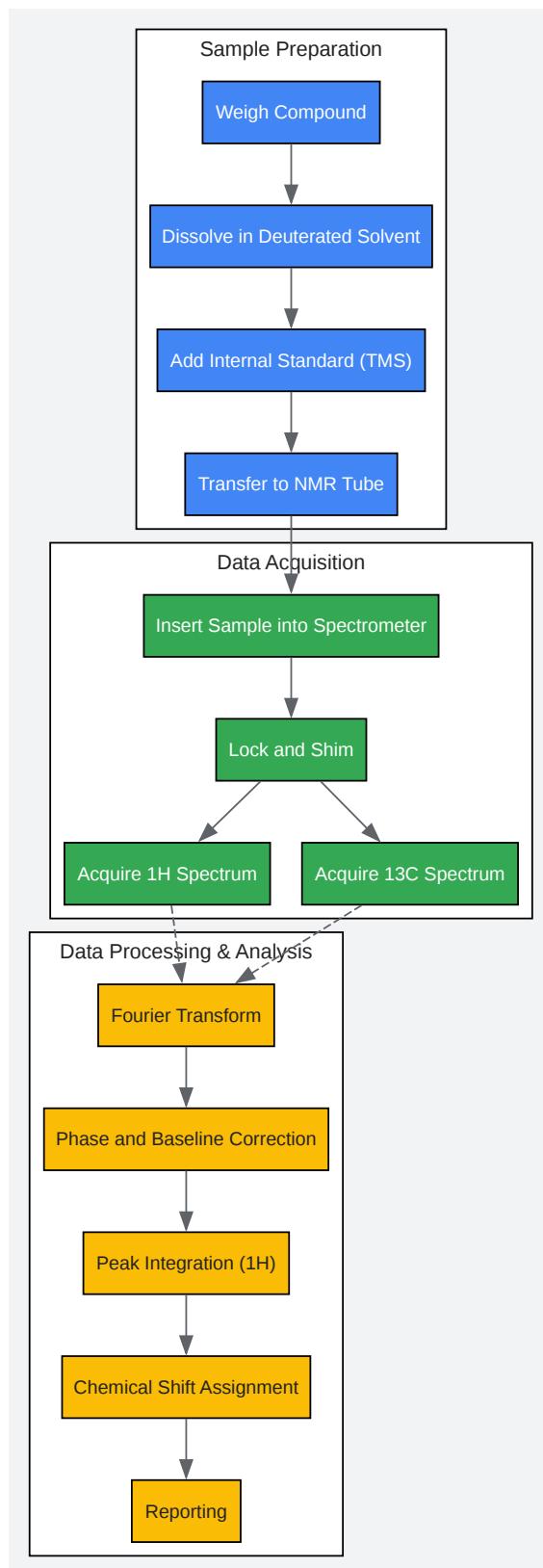
Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of **3-amino-2-phenylpyridine** with a numbering scheme used for NMR peak assignment.

Structure of **3-Amino-2-phenylpyridine**

NMR Experimental Workflow

The logical flow for conducting NMR analysis is depicted in the diagram below.



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NMR Experimental Workflow

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